molecular formula C18H10N2O4 B11947616 6,12-Dinitrochrysene CAS No. 7495-99-0

6,12-Dinitrochrysene

Cat. No.: B11947616
CAS No.: 7495-99-0
M. Wt: 318.3 g/mol
InChI Key: CNXNBAOTRNURPQ-UHFFFAOYSA-N
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Description

6,12-Dinitrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C18H10N2O4 It is a derivative of chrysene, characterized by the presence of two nitro groups at the 6 and 12 positions on the chrysene backbone

Preparation Methods

6,12-Dinitrochrysene can be synthesized through the nitration of chrysene using nitric acid. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as a catalyst. The nitration process introduces nitro groups at the 6 and 12 positions of the chrysene molecule. The reaction conditions must be carefully controlled to ensure the selective nitration at these positions .

Chemical Reactions Analysis

6,12-Dinitrochrysene undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid.

    Substitution: The nitro groups can participate in substitution reactions, where they are replaced by other functional groups.

Scientific Research Applications

6,12-Dinitrochrysene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology and Medicine: Research has shown that derivatives of this compound, such as 6,12-diaminochrysene, exhibit significant anticancer activity.

    Industry: While not widely used in commercial applications, this compound serves as an important compound in the study of polycyclic aromatic hydrocarbons and their derivatives.

Mechanism of Action

The mechanism of action of 6,12-dinitrochrysene and its derivatives involves the interaction with cellular pathways and molecular targets. For example, 6,12-diaminochrysene has been shown to inhibit the growth of cancer cells by interfering with specific cellular processes. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed that the compound affects the cell cycle and induces apoptosis in cancer cells .

Comparison with Similar Compounds

6,12-Dinitrochrysene can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as 6-nitrochrysene. While both compounds share a similar structure, the presence of two nitro groups in this compound provides it with unique chemical properties and reactivity. Other similar compounds include:

Properties

CAS No.

7495-99-0

Molecular Formula

C18H10N2O4

Molecular Weight

318.3 g/mol

IUPAC Name

6,12-dinitrochrysene

InChI

InChI=1S/C18H10N2O4/c21-19(22)17-10-16-12-6-2-4-8-14(12)18(20(23)24)9-15(16)11-5-1-3-7-13(11)17/h1-10H

InChI Key

CNXNBAOTRNURPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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